Hypobromite is an inorganic compound with the chemical formula BrO^−, representing the hypobromite ion. It is the bromine analogue of hypochlorite, commonly found in bleaches. In hypobromite, bromine exists in the +1 oxidation state, and it plays a significant role in various chemical and biological processes. The compound is known for its germicidal and antiparasitic properties, making it useful in both industrial applications and biological systems, particularly within immune cells where it helps combat multi-cellular parasites .
The primary method for synthesizing hypobromite involves the reaction of bromine with a strong base such as sodium hydroxide or potassium hydroxide:
In this reaction, bromine undergoes disproportionation, resulting in the formation of bromide ions (Br^−) and hypobromite ions (BrO^−). Hypobromite is thermodynamically unstable and can further disproportionate into bromide and bromate (BrO_3^−) under certain conditions:
This reaction's dynamics can be influenced by temperature, with higher temperatures favoring the formation of bromate .
Hypobromite exhibits notable biological activity primarily through its generation in immune cells. Eosinophils, a type of white blood cell, utilize hypobromite to target and destroy parasites. The enzyme eosinophil peroxidase catalyzes the reaction between bromide ions and hydrogen peroxide to produce hypobromite. This action is vital for the immune response against helminths and other multicellular parasites .
Additionally, hypobromite has been studied for its antimicrobial properties, demonstrating effectiveness against various pathogens. Its oxidative capacity allows it to disrupt cellular processes in bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics .
Hypobromite can be synthesized through several methods:
Hypobromite has diverse applications across several fields:
Research on hypobromite interactions includes studies on its reactivity with various compounds:
Hypobromite shares similarities with other halogen oxoanions but exhibits unique properties that differentiate it from them. Below is a comparison table highlighting these compounds:
Compound | Chemical Formula | Oxidation State | Key Characteristics |
---|---|---|---|
Hypobromite | BrO^− | +1 | Germicidal properties; generated from bromine |
Hypochlorite | ClO^− | +1 | Commonly used as bleach; more stable than hypobromite |
Bromate | BrO_3^− | +5 | Strong oxidizing agent; formed from hypobromite disproportionation |
Bromide | Br^− | −1 | Stable ion; serves as a substrate for hypobromite synthesis |
Bromite | BrO_2^− | +3 | Less common; intermediate oxidation state between bromide and bromate |
Hypobromite's unique position as an intermediate compound between bromide and bromate allows it to function effectively as both an oxidizing agent and a biocide while being less stable than its chlorine counterpart, hypochlorite .
Hypobromite compounds emerged from the broader discovery of bromine, first isolated in 1826 by French chemist Antoine-Jérôme Balard. While studying seaweed ash from Montpellier’s salt marshes, Balard treated bromide-rich residues with chlorine, yielding a red-brown liquid he named brome (Greek: bromos, "stench"). Early investigations into bromine’s chemistry revealed its propensity to form oxyanions, including hypobromite (BrO⁻), through reactions with alkaline solutions. By the late 19th century, sodium hypobromite (NaOBr) was recognized as a stable salt, though its inherent instability limited widespread use until industrial methods optimized its production.
Hypobromite belongs to the hypohalous acid family, characterized by the general formula HOBr, where bromine exhibits a +1 oxidation state. Its conjugate base, the hypobromite ion (BrO⁻), is classified as a monovalent inorganic anion. Systematic nomenclature follows IUPAC guidelines:
These compounds are structurally analogous to hypochlorites but differ in redox stability and reactivity due to bromine’s larger atomic radius and lower electronegativity.
The hypobromite ion (BrO⁻) exhibits a linear molecular geometry with bromine in the +1 oxidation state bonded to oxygen [1] [7]. Single crystal X-ray crystallographic analysis has revealed that the bromine-oxygen bond length in the hypobromite anion measures 1.820(3) Å at 173 K and 1.824(2) Å at 223 K [5] [6]. This represents the first experimental determination of the hypobromite ion structure in the solid state, achieved through detailed structural analysis of sodium hypobromite pentahydrate crystals [5] [26].
The hypobromite ion possesses 14 valence electrons distributed in a specific manner that determines its molecular structure [29]. The bromine atom contributes 7 valence electrons, oxygen contributes 6 valence electrons, and the negative charge adds one additional electron [29]. The Lewis structure analysis demonstrates that the bromine-oxygen connection consists of a single covalent bond with a bond order of 1 [24]. The remaining electrons are arranged as three lone pairs around the bromine atom and three lone pairs around the oxygen atom [29].
The angular configuration of the hypobromite ion can be understood through valence shell electron pair repulsion theory, where the molecular geometry is influenced by the distribution of bonding and non-bonding electron pairs [29]. Raman spectroscopy studies have confirmed the presence of the hypobromite ion through characteristic vibrational frequencies, with the bromine-oxygen stretching vibration observed at 622 cm⁻¹ [5] [6]. This vibrational frequency provides additional confirmation of the bond strength and molecular structure established through crystallographic methods [5].
The structural properties of hypobromite can be best understood through comparison with other hypohalite ions, particularly hypochlorite and the theoretically predicted hypoiodite [5] [26]. X-ray crystallographic studies have revealed that the chlorine-oxygen bond length in hypochlorite measures 1.69 Å, which is significantly shorter than the 1.82 Å bromine-oxygen bond length in hypobromite [5] [26]. This difference reflects the larger atomic radius of bromine compared to chlorine and follows the expected periodic trend for halogen-oxygen bond lengths [5].
The bond length measurements align with gas-phase spectroscopic determinations for the corresponding hypohalous acids, where hypobromous acid exhibits bromine-oxygen bond lengths of 1.828 Å and 1.834 Å [5] [6]. These values demonstrate excellent agreement between solid-state crystallographic data and gas-phase molecular structures [5]. The bromine-oxygen bond length in hypobromite is also slightly shorter than the spectroscopically established value for dibromine monoxide in the gas phase, which measures 1.85 Å [5].
Vibrational spectroscopy provides additional comparative insights into the structural differences among hypohalite ions [5] [6]. The bromine-oxygen stretching frequency in hypobromite occurs at 622 cm⁻¹, while the corresponding chlorine-oxygen stretching frequency in hypochlorite appears at 711 cm⁻¹ [5] [6]. This lower frequency for hypobromite reflects the weaker bromine-oxygen bond compared to the chlorine-oxygen bond, consistent with the longer bond length and lower bond strength [5].
The hypoiodite ion represents a special case in this series, as it has not been successfully isolated in solid form due to its extreme instability [14]. The increasing instability along the series from hypochlorite to hypobromite to hypoiodite reflects the decreasing electronegativity and increasing atomic size of the halogens [14] [21]. This trend demonstrates that hypobromite occupies an intermediate position between the relatively stable hypochlorite and the highly unstable hypoiodite [14].
Table 1: Structural and Physical Properties of Hypobromite
Property | Value | Unit | Reference |
---|---|---|---|
Bromine–Oxygen bond length in BrO⁻ (crystal) | 1.82 | Å | X-ray crystallography (173K) |
Bromine–Oxygen bond length in BrO⁻ (crystal, 223K) | 1.824 | Å | X-ray crystallography (223K) |
Chlorine–Oxygen bond length in ClO⁻ (crystal) | 1.69 | Å | X-ray crystallography |
Bromine–Oxygen bond length in HBrO (gas phase) | 1.828 | Å | Gas-phase spectroscopy |
Bromine–Oxygen bond length in Br₂O (gas phase) | 1.85 | Å | Gas-phase spectroscopy |
Bond order | 1 | - | Lewis structure analysis |
Vibrational frequency (Bromine–Oxygen stretch) | 622 | cm⁻¹ | Raman spectroscopy |
Molecular weight | 95.90 | g/mol | Molecular formula calculation |
The thermodynamic stability of hypobromite represents a critical aspect of its chemical behavior, as this ion is not thermodynamically stable at any pH value according to Pourbaix diagram analysis [7] [14] [21]. The hypobromite ion exhibits a strong tendency toward disproportionation, where it simultaneously undergoes reduction and oxidation to form bromide and bromate ions [7] [14]. This disproportionation reaction follows the stoichiometry: 3 BrO⁻ → 2 Br⁻ + BrO₃⁻ [7] [14].
Kinetic studies have revealed that the disproportionation of hypobromous acid and hypobromite ions exhibits complex pH-dependent behavior [25]. The reaction rate is second order in hypobromous acid concentration with maximum rates observed in the pH range of 3-8 [25]. Above pH 8, the rate of disproportionation decreases significantly as the hypobromite ion predominates [25]. The rate expression has been determined as: -d[Br(I)]/dt = n{(c/(c + [H⁺]))k₁ₐ + k_B[B])[HOBr]² + k₁b[OBr⁻]²}, where specific rate constants have been experimentally determined [25].
Temperature plays a crucial role in determining the stability and disproportionation kinetics of hypobromite [7] [14] [19]. At 20°C, the disproportionation reaction proceeds rapidly, while at 0°C, the process occurs slowly [7] [14]. This temperature dependence allows for some control over the formation and proportions of different bromine oxidation state products [7] [14]. The thermodynamic instability of hypobromite is kinetically suppressed above the pKa of hypobromous acid, which has been determined to be 8.64 at 25°C [23].
Thermochemical calculations have provided insight into the enthalpy of formation for hypobromite-containing species [18]. For hypobromous acid, computational studies using coupled cluster theory have estimated the standard enthalpy of formation as -15.3 ± 0.6 kcal/mol [18]. The enthalpy of formation for sodium hypobromite in aqueous solution has been reported as -79.1 kcal/mol [11]. These thermodynamic parameters contribute to understanding the overall stability relationships within the bromine-oxygen system [11] [18].
Sodium hypobromite pentahydrate (NaOBr·5H₂O) represents the most well-characterized crystalline form of hypobromite salts [5] [13] [15]. This compound crystallizes in the monoclinic crystal system with space group P21/n, exhibiting unit cell parameters of a = 9.5985(8) Å, b = 5.3509(4) Å, c = 14.1110(11) Å, and β = 95.218(3)° at 173 K [5]. The crystal structure consists of alternating tapes of hydrated sodium cations and hypobromite-containing tapes, similar to the arrangement observed in sodium hypochlorite pentahydrate [5].
The solubility characteristics of hypobromite salts are dominated by their high water solubility and thermal instability [13] [15] [16]. Sodium hypobromite pentahydrate appears as yellow-orange crystals that are readily soluble in water [13] [16] [17]. The crystals exhibit a tendency to liquify at temperatures near room temperature, which presents challenges for handling and storage [5] [15]. Powder X-ray diffraction studies have confirmed that the bulk crystalline material matches the single crystal structure determination [5].
The preparation of crystalline sodium hypobromite requires carefully controlled low-temperature conditions [15]. The synthesis typically involves adding bromine to aqueous sodium hydroxide solution maintained at -5°C, followed by crystallization at -20°C [5] [15]. The resulting yellow crystals can be stored for limited periods under refrigerated conditions with only slight decomposition [15]. Analysis of the crystalline material reveals a composition of approximately 92% sodium hypobromite pentahydrate, 2% sodium bromide dihydrate, 1% sodium bromate, and 5% moisture [15].
Thermal behavior studies using simultaneous Raman spectroscopy and optical microscopy have revealed the decomposition pathway of crystalline sodium hypobromite [5]. Upon heating, the crystals liquify across a temperature range from 0 to 22°C, followed by recrystallization at 50°C accompanied by a color change from yellow to colorless [5]. Raman spectroscopy monitoring during heating shows the disappearance of the characteristic 622 cm⁻¹ hypobromite band and the appearance of a new signal at 802 cm⁻¹, consistent with sodium bromate formation [5].
Table 2: Thermodynamic Properties of Hypobromite
Property | Value | Unit | Conditions/Notes |
---|---|---|---|
Standard enthalpy of formation (ΔH°f) | -79.1 | kcal/mol | Aqueous solution |
pKa of HBrO | 8.64 | - | 25°C |
Disproportionation temperature (rapid) | 20 | °C | Rapid disproportionation |
Disproportionation temperature (slow) | 0 | °C | Slow disproportionation |
Solubility in water | Readily soluble | - | Yellow-orange crystals |
Crystal system (NaOBr·5H₂O) | Monoclinic | - | Pentahydrate form |
Space group | P21/n | - | At 173K and 223K |
Decomposition products | Br⁻ + BrO₃⁻ | - | Thermal decomposition |
Table 3: Comparative Analysis of Hypohalite Ions
Compound | Bond Length (Å) | Vibrational Frequency (cm⁻¹) | pKa of HXO | Stability | Color |
---|---|---|---|---|---|
BrO⁻ (hypobromite) | 1.82 | 622 | 8.64 | Moderately unstable | Yellow-orange |
ClO⁻ (hypochlorite) | 1.69 | 711 | 7.5 | Relatively stable | Colorless |
IO⁻ (hypoiodite) | Not isolated | Not available | Not stable | Highly unstable | Not applicable |